4-Methyl-1-((4-methylmorpholin-2-yl)methyl)-1h-pyrazol-3-amine
CAS No.:
Cat. No.: VC18132186
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N4O |
|---|---|
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | 4-methyl-1-[(4-methylmorpholin-2-yl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H18N4O/c1-8-5-14(12-10(8)11)7-9-6-13(2)3-4-15-9/h5,9H,3-4,6-7H2,1-2H3,(H2,11,12) |
| Standard InChI Key | IMMUUZBPHBZROX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1N)CC2CN(CCO2)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates two heterocyclic systems: a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) and a 4-methylmorpholine group (a six-membered oxygen- and nitrogen-containing ring with a methyl substituent). The pyrazole ring is substituted at the 1-position with a morpholine-methyl group and at the 3-position with an amine, while the 4-position bears a methyl group .
Key Structural Descriptors:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.28 g/mol |
| SMILES | CC1=CN(N=C1N)CC2CN(CCO2)C |
| InChI Key | IMMUUZBPHBZROX-UHFFFAOYSA-N |
| CAS Number | 1515281-99-8 |
The stereoelectronic properties of the morpholine group enhance solubility in polar solvents, while the pyrazole ring contributes to aromatic stability and hydrogen-bonding capabilities.
Spectroscopic and Computational Insights
Though experimental data on its spectral characteristics (e.g., NMR, IR) remain limited, computational models predict strong absorption bands in the UV-Vis spectrum due to π→π* transitions in the pyrazole system . Density functional theory (DFT) studies suggest that the methyl group at the 4-position of the pyrazole ring induces steric effects that influence conformational flexibility.
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via a two-step strategy:
-
Pyrazole Ring Formation:
Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones forms the pyrazole backbone. For example, reacting methyl acetoacetate with hydrazine hydrate yields 3-aminopyrazole intermediates. -
Morpholine Incorporation:
The morpholine-methyl group is introduced through nucleophilic substitution or reductive amination. A common approach involves treating the pyrazole intermediate with 4-methylmorpholine-2-carbaldehyde under acidic conditions, followed by reduction with sodium cyanoborohydride.
Optimization Challenges:
-
Yield Limitations: Side reactions during morpholine coupling often reduce yields to 40–60%.
-
Purification: Chromatographic separation is required due to polar byproducts.
Reactivity Profile
The compound participates in reactions typical of both pyrazoles and secondary amines:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-Alkylated derivatives |
| Acylation | Acetyl chloride, pyridine | Amide derivatives |
| Oxidation | H₂O₂, Fe(III) catalysts | Pyrazole N-oxide derivatives |
The amine group at the 3-position is particularly reactive, enabling conjugation with carboxylic acids or sulfonyl chlorides.
Research Gaps and Future Directions
Underexplored Areas
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Toxicology: No in vivo studies assess acute or chronic toxicity.
-
Structure-Activity Relationships: Modifying the methyl group’s position could optimize bioactivity.
Industrial Scalability
-
Flow Chemistry: Continuous-flow systems may improve synthesis efficiency and reduce waste.
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